

Application Notes and Protocols: In Vitro Efficacy of Edaglitazone

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Compound of Interest

Compound Name: *Edaglitazone*

Cat. No.: *B7855704*

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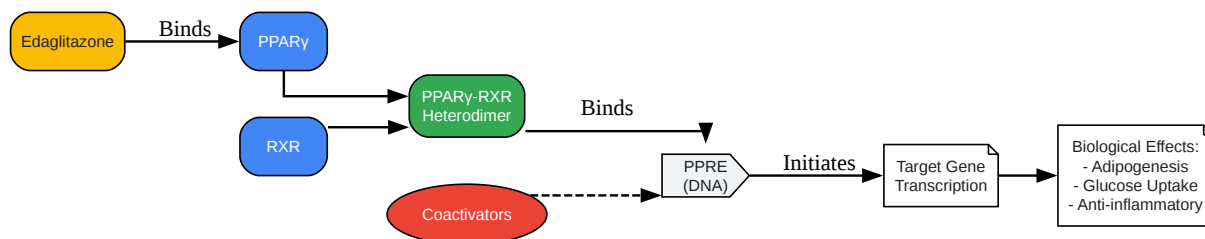
Audience: Researchers, scientists, and drug development professionals.

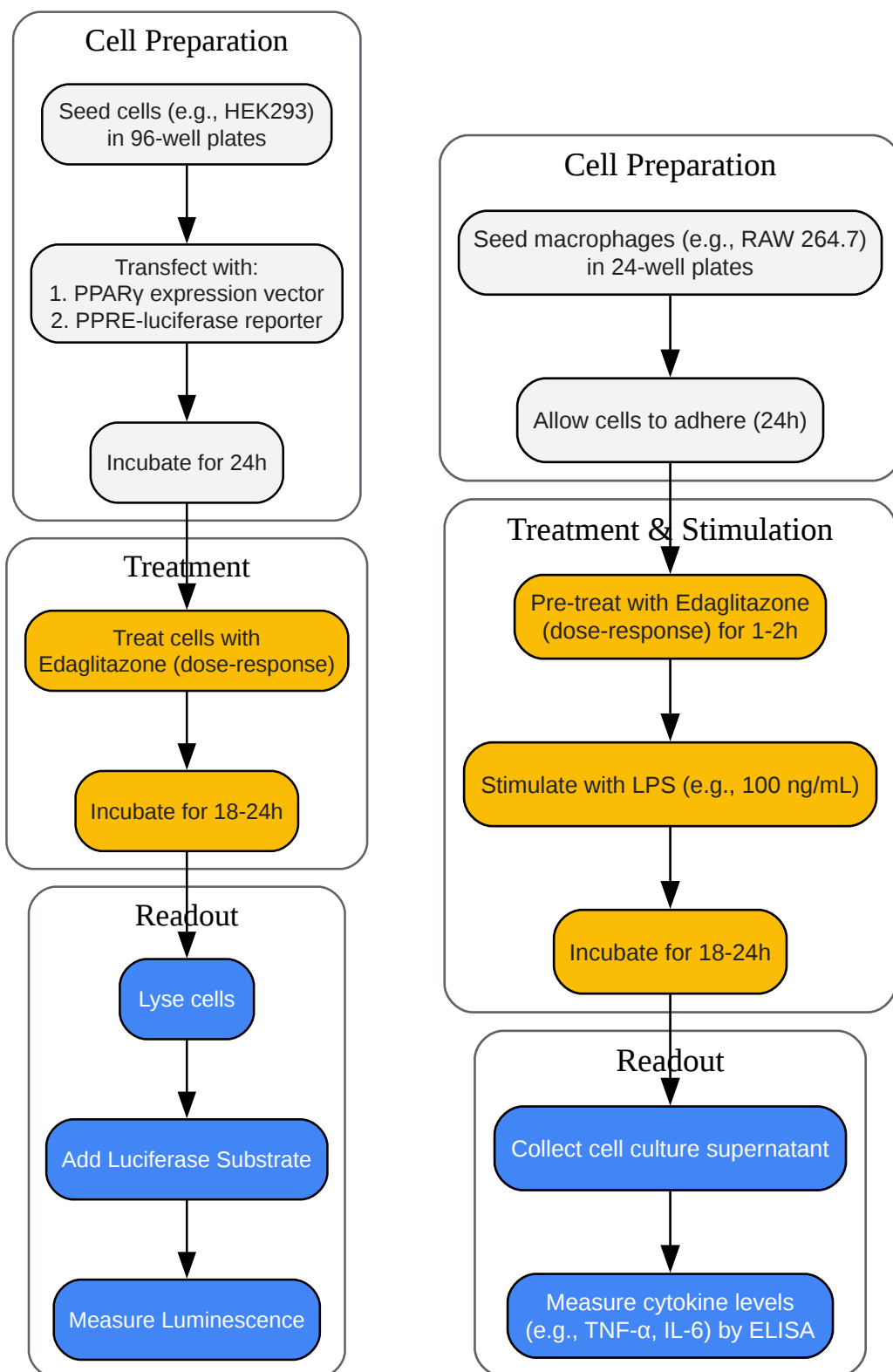
Introduction

Edaglitazone (also known as BM 13.1258 or R 483) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, **Edaglitazone** enhances insulin sensitivity, making it a subject of interest for the treatment of type 2 diabetes and other metabolic disorders.[2] The following application notes provide detailed protocols for essential in vitro assays to characterize the efficacy of **Edaglitazone**.

Mechanism of Action: PPAR γ Activation

Edaglitazone exerts its effects by binding to and activating PPAR γ . Upon activation, PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in adipogenesis, lipid metabolism, and insulin signaling.





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References

- 1. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR- γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the interactions between Edaglitazone and Ciglitazone with PPAR γ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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